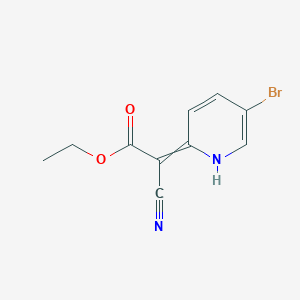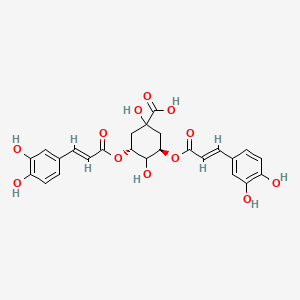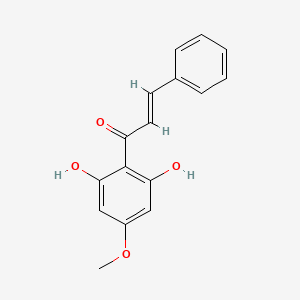
FSP-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FSP-1 is an anticoagulant of irreversible inhibitor of serine proteinase α-thrombine type. Fluorocontaining phosphonate,synthetised Irreversible anti-coagulant: King=9.2 x 10-4 mol-1 min-1.
Aplicaciones Científicas De Investigación
Plasma Simulation Program
FSP-1 has applications in plasma simulation, particularly in the Fusion Simulation Program (FSP). This program aims to develop predictive simulation capability for magnetically confined fusion plasmas. It focuses on areas such as plasma edge and whole device modeling, including disruption avoidance. This contributes to the mission of delivering practical fusion energy and supports U.S. participation in ITER research (Greenwald, 2011).
Nanoparticle Synthesis
FSP-1 is used in flame spray pyrolysis (FSP), a technique for synthesizing nanostructural materials with engineered functionalities. FSP allows for the production of pure or mixed oxides, metals, alloys, and unique material morphologies like core-shell structures and nanorods. This technology has attracted major industries for diverse applications (Teoh, Amal, & Mädler, 2010).
Computational Botany
Functional-Structural Plant (FSP) models, stemming from the intersection of plant science, computer science, and mathematics, use FSP-1 concepts. These models simulate plant growth and interaction with the environment, helping to address complex research questions across various disciplines in plant science (Evers, Letort, Renton, & Kang, 2018).
Flame Stability Analysis
FSP-1 is crucial in analyzing flame stability in flame spray pyrolysis. Using machine learning and artificial intelligence, this research enhances the efficiency of nanoparticle synthesis by monitoring and classifying flame conditions (Pan, Libera, Paulson, & Stan, 2020).
Friction Stir Processing
FSP-1 finds application in friction stir processing (FSP) for modifying microstructures in metallic components' surface layers. This technology is used for creating fine-grained structures, surface composites, and improving welded joints quality (Węglowski, 2018).
Chemical Master Equation Solutions
The finite state projection (FSP) method, an aspect of FSP-1, aids in solving the chemical master equation for biological models. It encompasses various approaches like the Krylov-FSP for improved accuracy and adaptability (Dinh & Sidje, 2016).
Experiment Optimization in Cellular Biology
In cellular biology, FSP-1 is used for designing single-cell experiments through the finite state projection based Fisher Information Matrix (FSP-FIM). This technique helps in optimizing experiments to gain maximum insights into cellular processes (Fox & Munsky, 2018).
Propiedades
Nombre del producto |
FSP-1 |
|---|---|
Fórmula molecular |
C17H24F6NO5PS |
Peso molecular |
499.4 g/mol |
Pureza |
≥ 99% (NMR) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



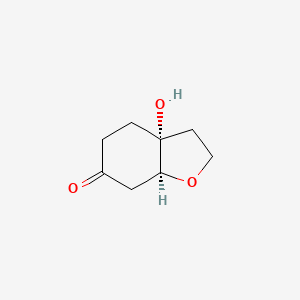
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
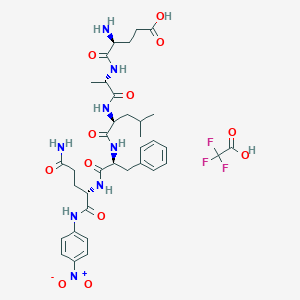
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
